molecular formula C19H20O4 B12355476 Caffeic Acid Dimethyl Ether Phenethyl Ester

Caffeic Acid Dimethyl Ether Phenethyl Ester

Cat. No.: B12355476
M. Wt: 312.4 g/mol
InChI Key: OHBFHJOQNCVEOU-PKNBQFBNSA-N
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Description

Caffeic Acid Dimethyl Ether Phenethyl Ester (CAS 145551-14-0) is a chemical derivative of the well-studied natural compound Caffeic Acid Phenethyl Ester (CAPE), a primary bioactive component found in honeybee propolis . As a dimethyl ether analog, it is of significant interest in pharmacological and biochemical research for investigating structure-activity relationships, particularly the role of the catechol ring's hydroxyl groups in biological systems . Researchers value this compound for its potential to mimic or modulate the pleiotropic activities of its parent molecule, CAPE, which is a potent inhibitor of the NF-κB transcription factor pathway . The NF-κB pathway is a central regulator of cellular stress, immune responses, and inflammation, and its dysregulation is associated with pathologies including cancer and chronic inflammatory diseases . CAPE is renowned for its diverse biological properties, including 1. Antioxidant Activity: It functions as a powerful free radical scavenger, protecting cells from oxidative stress, which is implicated in ischemia-reperfusion injury and the toxic side effects of certain drugs . 2. Anti-inflammatory Effects: The anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines and enzymes, such as COX-2, and inhibition of transcription factors like NF-κB and AP-1 . 3. Anticancer Potential: In various cancer cell lines, CAPE exhibits antiproliferative effects, induces apoptosis, and can inhibit tumor invasion and metastasis . It has also been studied as a potential radiosensitizer to enhance the efficacy of radiotherapy . 4. Antiviral Research: Molecular docking studies suggest that CAPE and its derivatives may have inhibitory effects against viral enzymes, including the main protease of SARS-CoV-2, highlighting its relevance in infectious disease research . This product is provided FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenylethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+

InChI Key

OHBFHJOQNCVEOU-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caffeic Acid Dimethyl Ether Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol, followed by methylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Caffeic Acid Dimethyl Ether Phenethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenethyl esters.

Scientific Research Applications

Antioxidant Properties

Caffeic Acid Dimethyl Ether Phenethyl Ester exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. Research has shown that modifications in the structure of caffeic acid derivatives can enhance their ability to scavenge free radicals. For instance, a study evaluated various analogs of caffeic acid phenethyl ester and found that specific modifications increased antioxidant capacity as measured by assays such as FRAP (Ferric Reducing Ability of Plasma) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) .

Table 1: Antioxidant Activity of Caffeic Acid Derivatives

CompoundFRAP (µmol TE/L)ABTS (µmol TE/L)
This compound222 ± 13.8511 ± 1.0
Ketone Analog438 ± 2.8517 ± 6.4

Anti-inflammatory Effects

The compound demonstrates potent anti-inflammatory effects by inhibiting pathways associated with inflammation. It has been documented to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. A study indicated that this compound could down-regulate the synthesis of pro-inflammatory mediators, thereby reducing inflammation in various models .

Case Study: Neuroinflammation
In a model of postoperative cognitive dysfunction in mice, this compound was shown to mitigate cognitive impairment by promoting a shift from M1 to M2 microglial polarization, indicating its potential in treating neuroinflammatory conditions .

Antitumor Activity

This compound has been investigated for its anticancer properties. It exhibits inhibitory effects on cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Prostate Cancer
A study demonstrated that CAPE inhibited the proliferation of human prostate cancer cells by interfering with the p70S6K and Akt signaling networks . This suggests that similar derivatives may have therapeutic potential against other cancer types.

Antiviral Properties

Recent research highlights the antiviral potential of this compound against various viral infections. The compound has been shown to inhibit viral replication mechanisms, making it a candidate for further exploration in antiviral drug development.

Case Study: SARS-CoV-2
Molecular docking studies have indicated that this compound can bind effectively to viral replication enzymes, suggesting its potential role in treating COVID-19 . This opens avenues for developing new antiviral therapies based on this compound.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies reveal that this compound is rapidly distributed in tissues with a short elimination half-life, making it suitable for therapeutic applications . Importantly, it has demonstrated minimal toxicity across various studies, supporting its safety for potential clinical use.

Table 2: Pharmacokinetic Properties

ParameterValue
Volume of Distribution1,555 - 5,209 ml/kg
Elimination Half-Life21.2 - 26.7 min
Body Clearance42.1 - 172 ml/min/kg

Mechanism of Action

The biological effects of Caffeic Acid Dimethyl Ether Phenethyl Ester are primarily attributed to its ability to modulate various molecular targets and pathways. It acts by:

    Inhibiting NF-κB Pathway: Reduces inflammation by blocking the activation of NF-κB, a key transcription factor involved in inflammatory responses.

    Activating Nrf2 Pathway: Enhances antioxidant defense by promoting the expression of antioxidant enzymes through the activation of Nrf2.

    Inducing Apoptosis: Triggers programmed cell death in cancer cells by modulating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of caffeic acid derivatives is highly dependent on structural features such as hydroxyl group positioning, ester chain length, and aromatic substitutions. Below is a comparative analysis of CADMEPE with key analogs:

Compound Structural Features Key Functional Impacts
Caffeic Acid Free hydroxyl groups at 3,4-positions High antioxidant activity but poor bioavailability due to rapid metabolism .
CAPE Caffeic acid esterified with phenethyl alcohol Enhanced bioavailability and stability; potent antioxidant and anticancer effects .
CADMEPE 3,4-Dimethoxy substitution on caffeic acid Reduced antioxidant capacity but improved lipophilicity and leukotriene inhibition .
Caffeic Acid Methyl Ester Methyl ester group Moderate antifungal activity (e.g., against Candida albicans) .
Caffeic Acid Cyclohexyl Ester Cyclohexyl ester chain Strong antiproliferative effects in cancer models .
Antioxidant Activity
  • CAPE : Exhibits superior antioxidant activity due to its free 3,4-dihydroxy groups, enabling electron donation to neutralize free radicals .
  • CADMEPE : Methoxy substitution reduces radical scavenging capacity but may enhance stability under oxidative conditions .
Anti-Inflammatory Effects
  • CAPE : Suppresses COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis .
  • CADMEPE : Demonstrates selective inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with IC₅₀ values comparable to zileuton .
  • Caffeic Acid Cyclohexyl Ester : Shows dual COX/LOX inhibition but lower potency than CADMEPE in leukotriene-specific models .
Anticancer Activity
  • CAPE : Induces apoptosis in breast (MDA-MB-231) and pancreatic cancer cells via caspase activation and mitochondrial dysfunction .
  • Caffeic Acid Phenylpropyl Ester : Exhibits anti-proliferative effects in colorectal cancer, though less potent than CAPE .
Pharmacokinetic Properties
  • Bioavailability : CADMEPE’s lipophilicity may prolong half-life compared to CAPE, which is rapidly metabolized to caffeic acid in vivo .
  • Metabolic Stability : Methoxy groups in CADMEPE reduce susceptibility to glucuronidation, a major metabolic pathway for CAPE .

Research Findings and Clinical Potential

  • CADMEPE vs.
  • Cytoprotective Effects : Certain CAPE derivatives (e.g., triazole-linked esters) outperform CADMEPE in neuroprotection, suggesting structural nuances dictate tissue specificity .
  • Antifungal Activity : Propyl caffeate surpasses CADMEPE in antifungal efficacy, indicating ester chain length critically influences this activity .

Biological Activity

Caffeic Acid Dimethyl Ether Phenethyl Ester (CADMEPE) is a derivative of caffeic acid phenethyl ester (CAPE), a compound known for its diverse biological activities. This article explores the biological activity of CADMEPE, including its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by various studies and case analyses.

Chemical Structure and Properties

CADMEPE is structurally characterized by the presence of methoxy groups on the caffeic acid moiety, which enhances its lipophilicity and bioavailability compared to its parent compound, CAPE. This structural modification is crucial for its pharmacological efficacy.

Biological Activities

1. Antioxidant Activity
CADMEPE exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative stress-induced damage.

2. Anti-inflammatory Effects
CADMEPE effectively inhibits the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses. By suppressing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, CADMEPE demonstrates potential in treating inflammatory diseases.

3. Anticancer Properties
Research indicates that CADMEPE possesses anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving oxidative stress and inhibition of cell proliferation pathways such as Akt/mTOR signaling. In vivo studies have shown promising results in reducing tumor growth in xenograft models.

4. Neuroprotective Effects
CADMEPE has been identified as a neuroprotective agent, promoting neurodifferentiation and protecting against neurodegenerative diseases. It modulates key proteins involved in neuronal differentiation and reduces oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities of CADMEPE

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals; enhances antioxidant enzymes
Anti-inflammatoryInhibits NF-κB signaling; reduces cytokine production
AnticancerInduces apoptosis; inhibits cell proliferation
NeuroprotectivePromotes neurodifferentiation; reduces oxidative stress

Case Study: Anticancer Activity

A study investigated the effects of CADMEPE on hepatocellular carcinoma (HCC) cells. The compound demonstrated an IC50 value of 5.6 µM, indicating potent anticancer activity comparable to established chemotherapeutics like sorafenib. Tumor volume was significantly reduced in treated groups compared to controls, highlighting its potential as a therapeutic agent against HCC .

Case Study: Neuroprotective Effects

In a model of ischemic brain injury, CADMEPE administration resulted in decreased levels of oxidative stress markers and improved neurological outcomes. The compound's ability to modulate neuroinflammatory responses suggests its potential utility in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What standard in vitro assays are used to evaluate the antiproliferative effects of CADPE?

  • Methodological Answer : CADPE's antiproliferative activity is typically assessed using cell viability assays (e.g., MTT or trypan blue exclusion) across cancer cell lines. Key studies report EC50 values in murine colon 26-L5 (1.76 μM), B16-BL6 melanoma (3.16 μM), HT-1080 fibrosarcoma (13.7 μM), and A549 lung adenocarcinoma (44.0 μM) . Dose-response curves and time-dependent inhibition assays are critical for validating potency.

Q. How is CADPE synthesized in laboratory settings?

  • Methodological Answer : CADPE is synthesized via esterification of caffeic acid with phenethyl alcohol. Laboratory-scale methods often employ cation-exchange resins (e.g., Amberlyst-15) as catalysts, optimizing reaction conditions (e.g., 60°C, 24 hours) to achieve high yields while avoiding decomposition of sensitive phenolic groups . Purity is confirmed via HPLC and NMR.

Q. What molecular pathways are primarily targeted by CADPE in anti-inflammatory studies?

  • Methodological Answer : CADPE inhibits NF-κB signaling by blocking nuclear translocation of the p65 subunit. Experimental validation involves LPS-stimulated hepatic stellate cells (HSCs), with downstream analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and Western blotting. Reducing agents (e.g., DTT) are used to confirm the role of sulfhydryl groups in pathway inhibition .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on CADPE’s cytotoxicity across different assays?

  • Methodological Answer : Discrepancies in EC50 values (e.g., 1.76 μM vs. 44.0 μM ) may arise from cell line-specific metabolic activity, assay duration, or culture conditions. Normalizing data to cell doubling time and using orthogonal assays (e.g., clonogenic survival vs. apoptosis markers like caspase-3 activation) can clarify context-dependent efficacy. Contradictions in ROS scavenging vs. pro-oxidant effects require redox-sensitive probes (e.g., DCFH-DA) under varying oxygen tensions .

Q. What strategies enhance CADPE’s stability and bioavailability in preclinical models?

  • Methodological Answer : CADPE degrades rapidly in culture media due to esterase activity. Co-formulation with γ-cyclodextrin (γCD) improves stability by 3-fold, confirmed via HPLC degradation kinetics. In vivo, γCD-CAPE complexes administered intraperitoneally or orally show enhanced tumor suppression in xenograft models, validated by PET imaging and histopathology . Nanoparticle encapsulation (e.g., PLGA) further enhances cellular uptake, measured via fluorescent tagging and confocal microscopy .

Q. How do structural modifications of CADPE influence its NF-κB inhibitory activity?

  • Methodological Answer : Bicyclic 5,6-dihydroxy derivatives of CADPE exhibit 10-fold higher NF-κB inhibition compared to 6,7-dihydroxy variants, as shown by EMSA and luciferase reporter assays. Molecular docking (e.g., AutoDock Vina) reveals that rotational constraints in the 5,6-dihydroxy form optimize binding to the IKKβ kinase domain . SAR studies should prioritize dihydroxy positioning and steric hindrance.

Q. What experimental models validate CADPE’s dual role in oxidative stress modulation?

  • Methodological Answer : In cerebellar granule cells, CADPE’s anti-apoptotic effects are quantified via ROS inhibition (using H2DCFDA fluorescence) and caspase-3/7 activity assays. Contrastingly, in cancer cells, pro-oxidant effects are measured via NADPH oxidase activation and mitochondrial superoxide accumulation (MitoSOX Red). Tissue-specific redox environments must be controlled using hypoxia chambers .

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